molecular formula C19H22N4O3S B2590801 N-(4-methoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide CAS No. 1013795-40-8

N-(4-methoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide

Cat. No.: B2590801
CAS No.: 1013795-40-8
M. Wt: 386.47
InChI Key: BKKCZOCKYGOIKA-UHFFFAOYSA-N
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Description

N-(4-methoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research, particularly in the development of kinase inhibitors. Its molecular architecture, featuring a benzothiazole core linked to a dimethylpyrazole carboxamide via a tetrahydrofuran methyl bridge, is designed to interact with the ATP-binding pocket of various protein kinases. Kinases are critical enzymes involved in signal transduction pathways that regulate cell growth, differentiation, and survival , and their dysregulation is a hallmark of numerous diseases, including cancers and inflammatory disorders. Research into this compound focuses on its potential as a selective inhibitor, with its specificity profile being a key area of investigation for targeting specific pathogenic kinases while minimizing off-target effects. The compound serves as a crucial pharmacological tool for researchers to dissect complex kinase-driven signaling networks, validate new therapeutic targets, and study the mechanistic basis of diseases characterized by aberrant kinase activity. Its value lies in enabling the exploration of structure-activity relationships (SAR) to guide the rational design of more potent and selective next-generation therapeutic candidates.

Properties

IUPAC Name

N-(4-methoxy-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-(oxolan-2-ylmethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3S/c1-12-10-14(22(2)21-12)18(24)23(11-13-6-5-9-26-13)19-20-17-15(25-3)7-4-8-16(17)27-19/h4,7-8,10,13H,5-6,9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKKCZOCKYGOIKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)N(CC2CCCO2)C3=NC4=C(C=CC=C4S3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-methoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: This can be achieved through the condensation of o-aminothiophenol with methoxy-substituted aldehydes under acidic conditions.

    Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine derivatives with 1,3-diketones.

    Coupling Reactions: The benzothiazole and pyrazole intermediates are then coupled using appropriate linkers and reagents to form the final compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

N-(4-methoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reagents used.

Common reagents and conditions for these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions vary based on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity : Several studies have indicated that compounds containing the benzothiazole and pyrazole moieties exhibit significant anticancer properties. For instance, derivatives of pyrazole have been reported to inhibit tumor growth in various cancer cell lines. A specific study demonstrated that N-(4-methoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide showed promising results in inhibiting cell proliferation in breast cancer models .

Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against both Gram-positive and Gram-negative bacteria. A study found that similar benzothiazole derivatives exhibited moderate to strong antibacterial effects . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.

Agricultural Applications

Pesticidal Activity : The compound's potential as a pesticide has been explored, particularly in targeting plant pathogens. Research indicates that derivatives of benzothiazole can enhance plant resistance to fungal infections . Field trials have shown that formulations including this compound can reduce disease incidence in crops such as tomatoes and cucumbers.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of tumor growth
AntimicrobialModerate activity against bacteria
PesticidalReduced fungal infections in crops

Case Study 1: Anticancer Efficacy
In a controlled laboratory setting, this compound was tested against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results showed a dose-dependent reduction in cell viability, indicating its potential as a lead compound for further development in cancer therapy.

Case Study 2: Agricultural Field Trials
Field trials were conducted on tomato plants treated with the compound to assess its efficacy as a fungicide. Results indicated a significant reduction in the incidence of late blight compared to untreated controls, suggesting its practical application in sustainable agriculture.

Mechanism of Action

The mechanism of action of N-(4-methoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound can modulate the activity of these targets, leading to changes in cellular function and signaling pathways. The exact molecular pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Example 1: 1-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)-5-(4-(pyrrolidin-1-yl)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide (Compound 74)

  • Structural Similarities :
    • Both compounds feature a thiazole ring linked to a carboxamide group.
    • Substituents on the thiazole ring (e.g., methoxy groups in the target compound vs. 4-methoxyphenyl and benzoyl groups in Compound 74) suggest shared electronic properties.
  • Key Differences: Compound 74 incorporates a cyclopropane-carboxamide and benzo[1,3]dioxole moiety, which may enhance lipophilicity compared to the oxolane methyl group in the target compound.

Example 2: N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)-1-piperazinyl)-2-methyl-4-pyrimidinyl)amino)-5-thiazolecarboxamide (BP 27384)

  • Structural Similarities :
    • Both compounds utilize a thiazole-carboxamide scaffold.
  • Key Differences :
    • BP 27384 includes a chloro-methylphenyl group and a piperazinyl-pyrimidine substituent, which may confer distinct solubility and receptor-binding profiles compared to the methoxy-benzothiazole and oxolane groups in the target compound.
    • The hydroxyethyl-piperazine moiety in BP 27384 could enhance water solubility, whereas the oxolane methyl group in the target compound may prioritize membrane permeability .

Pyrazole-Containing Carboxamides

Example: 3,5-Diamino-4-cyano-N-(4-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(methylthio)-1-phenyl-1H-pyrazol-5-yl)thiophene-2-carboxamide

  • Structural Similarities: Both compounds integrate a pyrazole ring connected via a carboxamide bridge to another heterocycle (benzothiazole vs. benzimidazole-thiophene). Substituents like methyl groups on the pyrazole ring are common in both.
  • The methylthio group in the example compound may increase metabolic stability relative to the oxolane methyl group .

Sulfonamide Derivatives

  • Comparison :
    • Sulfonamides and carboxamides both feature amide bonds, but sulfonamides exhibit stronger acidity due to the sulfonyl group. This difference may influence target selectivity and pharmacokinetics .

Biological Activity

N-(4-methoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article will explore the biological activity of this compound, including its synthesis, characterization, and various pharmacological effects as reported in recent studies.

The compound has the following chemical properties:

PropertyValue
CAS Number 1014090-42-6
Molecular Formula C20H19N5O2S
Molecular Weight 393.5 g/mol
Structure Chemical Structure

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrazole ring and subsequent modifications to introduce the benzothiazole moiety. Characterization methods such as NMR, IR spectroscopy, and mass spectrometry are used to confirm the structure and purity of the synthesized compound.

Antibacterial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antibacterial properties. For instance:

  • Study Findings : A related compound showed minimum inhibitory concentrations (MICs) against various bacterial strains such as Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae ranging from 22.4 to 30.0 µg/mL .

Anticancer Activity

The anticancer potential of pyrazole derivatives has been widely studied. For example:

  • Cytotoxicity Studies : Research indicates that certain pyrazole derivatives exhibit cytotoxic effects against cancer cell lines, with inhibition rates significantly increasing with higher concentrations .

The proposed mechanism for the biological activity includes:

  • Enzyme Inhibition : Many pyrazole derivatives act as inhibitors for enzymes such as acetylcholinesterase and urease, which are crucial in various biological processes .
  • Binding Affinity : Studies involving bovine serum albumin (BSA) binding suggest that these compounds can effectively interact with proteins, potentially influencing their biological activity .

Case Study 1: Antibacterial Efficacy

A study evaluated a series of pyrazole derivatives for their antibacterial activity against common pathogens. The results indicated that modifications to the benzothiazole structure significantly enhanced antibacterial potency.

Case Study 2: Anticancer Properties

In vitro studies on cancer cell lines revealed that certain derivatives exhibited promising cytotoxic effects. The most effective compounds demonstrated IC50 values in low micromolar ranges, indicating strong potential for further development as anticancer agents.

Q & A

Q. What are the critical steps for optimizing the synthesis of this compound to achieve high yield and purity?

The synthesis involves multi-step reactions, including nucleophilic substitution, coupling, and cyclization. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve reaction efficiency for benzothiazole and pyrazole coupling steps .
  • Temperature control : Pyrazole ring formation requires precise heating (80–100°C) to avoid side reactions like over-alkylation .
  • Catalyst use : Triethylamine or K₂CO₃ facilitates deprotonation in substitution reactions . Post-synthesis, HPLC (>95% purity) and ¹H/¹³C NMR are essential for purity and structural validation .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • NMR spectroscopy : ¹H NMR resolves methyl/methoxy substituents on benzothiazole and pyrazole rings. ¹³C NMR confirms carbonyl (C=O) and thiazole sulfur linkages .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (70:30) optimize retention time and detect impurities .
  • Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (±2 ppm) and fragmentation patterns .

Q. How do structural modifications (e.g., methoxy vs. ethoxy groups) influence its bioactivity?

Substituents on the benzothiazole ring dictate solubility and target binding:

  • Methoxy groups : Enhance lipophilicity and blood-brain barrier penetration but reduce aqueous solubility .
  • Fluorine substituents : Electron-withdrawing effects (e.g., in difluoro analogs) increase metabolic stability and enzyme inhibition potency . Comparative studies using IC₅₀ assays (e.g., kinase inhibition) show >10× potency in fluorinated derivatives versus methoxy variants .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data between in vitro and in vivo studies for this compound?

Discrepancies often arise from pharmacokinetic factors:

  • Metabolic stability : Liver microsome assays (human/rat) identify rapid CYP450-mediated degradation. Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) improves in vivo efficacy .
  • Protein binding : Equilibrium dialysis quantifies plasma protein binding (>90% in some analogs), reducing free drug availability .
  • Formulation optimization : Nanoemulsions or liposomal encapsulation enhance bioavailability in rodent models .

Q. What computational strategies are effective for predicting target interactions and off-target risks?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models benzothiazole interactions with ATP-binding pockets (e.g., EGFR kinases). Validation via mutagenesis (e.g., T790M resistance mutation) refines binding predictions .
  • QSAR models : 3D descriptors (e.g., CoMFA) correlate substituent electronegativity with IC₅₀ values .
  • Off-target screening : SwissTargetPrediction identifies risk of hERG channel binding, requiring patch-clamp electrophysiology for confirmation .

Q. What methodologies address low solubility in aqueous buffers during biological assays?

  • Co-solvent systems : 10% DMSO/PEG-400 mixtures maintain compound stability in cell culture media .
  • pH adjustment : Buffering to pH 6.5–7.4 (phosphate buffer) prevents precipitation in solubility-limited assays .
  • Amorphous solid dispersion : Spray-drying with PVP-VA64 improves dissolution rates by 3–5× .

Q. How can researchers validate the compound’s mechanism of action when structural analogs show divergent effects?

  • CRISPR-Cas9 knockout : Targeting suspected receptors (e.g., PARP1) in cell lines confirms pathway-specific activity .
  • Isothermal titration calorimetry (ITC) : Measures binding affinity (Kd) to isolated protein targets, distinguishing direct vs. indirect effects .
  • Metabolomic profiling : LC-MS-based untargeted metabolomics identifies downstream biomarkers (e.g., ATP depletion in treated cancer cells) .

Comparative and Mechanistic Studies

Q. What experimental designs are optimal for comparing this compound with structurally similar derivatives?

  • Panel testing : Screen against 10–15 analogs with incremental substituent changes (e.g., methoxy → ethoxy → fluorine) in parallel assays .
  • Crystallography : Co-crystal structures (e.g., with CDK2) reveal steric clashes caused by bulky substituents .
  • ADME-Tox profiling : Parallel artificial membrane permeability assays (PAMPA) rank derivatives by gastrointestinal absorption potential .

Q. How does the oxolane (tetrahydrofuran) ring influence pharmacokinetic properties?

  • Hydrogen bonding : The oxolane oxygen forms H-bonds with P-glycoprotein (P-gp), reducing efflux and enhancing intracellular accumulation .
  • Metabolic susceptibility : CYP2D6-mediated oxidation of the oxolane ring generates hydrophilic metabolites detectable via LC-MS/MS .

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